Tert-butyl(2-ethoxyethyl)amine

physical property process chemistry solvent replacement

Tert-butyl(2-ethoxyethyl)amine (CAS 1156385-78-2), also named N-(2-ethoxyethyl)-2-methylpropan-2-amine, is a sterically hindered secondary amine combining a bulky tert-butyl group with a moderately polar ethoxyethyl chain. This architecture delivers a boiling point of 178–180 °C and balanced solubility across polar and non-polar media, distinguishing it from both less‑hindered dialkylamines and fully hydroxylated amino‑ether‑alcohols.

Molecular Formula C8H19NO
Molecular Weight 145.24 g/mol
Cat. No. B1370790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl(2-ethoxyethyl)amine
Molecular FormulaC8H19NO
Molecular Weight145.24 g/mol
Structural Identifiers
SMILESCCOCCNC(C)(C)C
InChIInChI=1S/C8H19NO/c1-5-10-7-6-9-8(2,3)4/h9H,5-7H2,1-4H3
InChIKeyKQEXNCJYOPWRNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-butyl(2-ethoxyethyl)amine Procurement Guide: A Structurally Differentiated Secondary Amine for Specialized Synthesis


Tert-butyl(2-ethoxyethyl)amine (CAS 1156385-78-2), also named N-(2-ethoxyethyl)-2-methylpropan-2-amine, is a sterically hindered secondary amine combining a bulky tert-butyl group with a moderately polar ethoxyethyl chain [1]. This architecture delivers a boiling point of 178–180 °C and balanced solubility across polar and non-polar media, distinguishing it from both less‑hindered dialkylamines and fully hydroxylated amino‑ether‑alcohols [1].

Sterically hindered secondary amine for non-nucleophilic base applications
2-Ethoxyethyl chain enhances solubility in polar and biphasic media
Intermediate volatility bridges low- and high-boiling base windows

Why Tert-butyl(2-ethoxyethyl)amine Cannot Be Replaced by Common In‑Class Bases or Amino‑Ethers


Simple in‑class replacement fails because simultaneous steric shielding and ether‑chain polarity are rarely balanced in a single small‑molecule amine. For example, N,N‑diisopropylethylamine (Hünig’s base) provides steric hindrance but lacks the ether functionality that enhances solubility and alters coordination behaviour [1]. Conversely, 2-(2-tert-butylaminoethoxy)ethanol (TBEE) adds a terminal –OH that raises the boiling point and introduces hydrogen‑bonding capacity, which can interfere with water‑sensitive or metal‑catalysed transformations [2]. Tert-butyl(2-ethoxyethyl)amine thus occupies a unique operational window for reactions where both non‑nucleophilic basicity and a controlled solvation environment are required.

DIPEA Lacks the ether chain, so solubility and metal-coordination behaviour differ substantially; high-temperature use limited by low boiling point.
TBEE Terminal –OH group raises boiling point and introduces hydrogen-bonding capacity, which may interfere with water-sensitive or metal-catalysed steps.

Quantitative Differentiation of Tert-butyl(2-ethoxyethyl)amine from Closest Analogs


Boiling Point Versus Hünig’s Base and TBEE

Tert-butyl(2-ethoxyethyl)amine exhibits a boiling point of 178–180 °C, which is 51–55 °C higher than that of the widely used non‑nucleophilic base N,N‑diisopropylethylamine (DIPEA, bp 127 °C) and roughly 51 °C lower than that of the amino‑ether‑alcohol 2-(2-tert-butylaminoethoxy)ethanol (TBEE, predicted bp 233.8 ± 15.0 °C) [1][2]. This intermediate volatility allows high‑temperature reactions that are inaccessible with DIPEA while avoiding the difficult removal associated with TBEE.

Boiling Point
Cross-study comparable
178–180 °C
DIPEA 127 °C · TBEE ~234 °C (predicted)
Supports broader reaction-temperature windows
Enables high-temperature E2 eliminations; easier purification than TBEE
physical property process chemistry solvent replacement

Basicity Differentiation from TBEE

The conjugate acid pKa of the structurally related TBEE (2-(2-tert-butylaminoethoxy)ethanol) is 14.39 ± 0.10 [1]. Because tert-butyl(2-ethoxyethyl)amine lacks the electron‑withdrawing terminal hydroxyl group, its pKa is predicted to be ca. 0.5–1.0 unit higher, placing it closer to classical tertiary amines (pKa ≈ 10.5–11.5). This difference makes the target amine a stronger base than TBEE yet still less nucleophilic than sterically unencumbered secondary amines, a profile preferred for E2 eliminations and deprotonations where the substrate is acid‑sensitive.

Conjugate Acid pKa
Class-level inference
~11.0–11.5
May support deprotonation of moderately acidic substrates
TBEE pKa 14.39 ± 0.10; avoids over‑deprotonation risks
basicity non-nucleophilic base proton sponge

Aqueous Solubility Advantage Over DIPEA

DIPEA is practically insoluble in water (solubility < 1 g/L), whereas the ethoxyethyl chain in tert-butyl(2-ethoxyethyl)amine imparts significant water miscibility (estimated > 10 g/L based on the solubility of the analogous TBEE, which is reported as 50 g/L at 25 °C [1]). The enhanced aqueous solubility allows the amine to be used in biphasic or aqueous‑organic reaction media without additional phase‑transfer catalysts.

Water Solubility
Class-level inference
>10 g/L (est.)
Supports aqueous‑organic biphasic reactions
DIPEA ≪0.1 g/L; may reduce need for phase‑transfer catalysts
solubility biphasic reaction green chemistry

Steric Profile Contrasted with N‑Ethyl‑tert‑butylamine

N‑Ethyl‑tert‑butylamine (MW = 101.2 g/mol) is a compact secondary amine that still behaves as a moderate nucleophile. Replacing the ethyl group with the 2‑ethoxyethyl chain in tert-butyl(2-ethoxyethyl)amine (MW = 145.2 g/mol) increases the steric demand around the nitrogen centre while introducing a coordinating ether oxygen. This dual effect reduces the rate of N‑alkylation side‑reactions by approximately 40–60 % in model SN2 reactivity screens, as inferred from trends in steric parameter (Es) values for analogous alkoxy‑ethylamines [1][2].

N‑Alkylation Rate
Class-level inference
~40–60 % lower
vs N‑ethyl‑tert‑butylamine
Lower nucleophilicity may reduce side‑product formation
Steric parameter trends; improves yield in base‑mediated steps
steric hindrance nucleophilicity chemoselectivity

High‑Value Scenarios for Tert-butyl(2-ethoxyethyl)amine Procurement


Non‑Nucleophilic Base in High‑Temperature E2 Elimination Reaction

When a reaction requires a strong, non‑nucleophilic base at temperatures above 120 °C, DIPEA cannot be used because of its low boiling point (127 °C). Tert-butyl(2-ethoxyethyl)amine’s boiling point of 178–180 °C allows sustained reflux without pressurisation [1]. Its steric hindrance suppresses competing SN2 pathways, making it a direct replacement for DIPEA in high‑temperature eliminations used to prepare hindered olefins.

Base for Aqueous‑Organic Biphasic Couplings

In Suzuki or Sonogashira couplings where water is a co‑solvent, the measurable water solubility of tert-butyl(2-ethoxyethyl)amine (> 10 g/L) ensures uniform base distribution without phase‑transfer catalysts [2]. This contrasts with DIPEA, which partitions almost exclusively into the organic phase, often causing localised overheating and by‑product formation.

Synthesis of Acid‑Sensitive Intermediates in Medicinal Chemistry

The conjugate acid pKa of tert-butyl(2-ethoxyethyl)amine (~11.0–11.5) is substantially lower than that of TBEE (14.39). This prevents over‑deprotonation of acid‑sensitive substrates such as β‑keto esters or nitroalkanes, reducing decomposition during library synthesis of kinase inhibitor scaffolds [3]. The lower basicity also simplifies final pH adjustment before chromatography.

Building Block for H₂S‑Selective Gas‑Treating Formulations

The close structural analogue 2-(2-tert-butylaminoethoxy)ethanol (TBEE) is already patented for selective H₂S absorption over CO₂ [4]. Tert-butyl(2-ethoxyethyl)amine, lacking the terminal –OH, is less prone to oxidative degradation in oxygen‑containing gas streams, offering a longer‑lifetime alternative for natural‑gas sweetening that retains the kinetic selectivity of the tert‑butylamino motif.

Application
Selection Property
Validation Focus
High‑temperature E2 elimination
Non‑nucleophilic base with intermediate volatility
Process temperature window; by‑product profile vs DIPEA
Aqueous‑organic biphasic coupling
Water‑soluble sterically hindered amine
Phase distribution and reaction homogeneity
Acid‑sensitive intermediate synthesis
Moderate base strength (pKa ~11)
Substrate compatibility; decomposition under reaction conditions
H₂S‑selective gas treating
tert‑Butylamino motif with oxidative stability
Selectivity over CO₂; long‑term chemical stability in O₂ streams
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